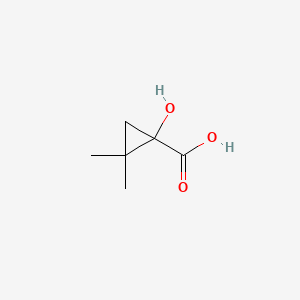

2,2-Dimethyl-1-hydroxycyclopropanecarboxylic acid

Description

Properties

IUPAC Name |

1-hydroxy-2,2-dimethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-5(2)3-6(5,9)4(7)8/h9H,3H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBUDJUDGTCPQRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(C(=O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39590-75-5 | |

| Record name | 1-hydroxy-2,2-dimethylcyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-hydroxycyclopropanecarboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,2-dimethyl-1,3-dioxolane with a strong base, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran. The reaction is typically carried out at low temperatures to ensure the stability of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-hydroxycyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: 2,2-Dimethylcyclopropanonecarboxylic acid.

Reduction: 2,2-Dimethyl-1-hydroxycyclopropanol.

Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethyl-1-hydroxycyclopropanecarboxylic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of new materials and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-hydroxycyclopropanecarboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2,2-Dimethyl-1-hydroxycyclopropanecarboxylic acid with structurally related cyclopropane derivatives:

Physicochemical and Reactivity Trends

- Hydrogen Bonding: The hydroxyl group in this compound increases hydrogen-bond donor capacity (vs. methyl- or allyl-substituted analogs), enhancing solubility in aqueous media .

- Steric Effects : Compared to 2,2,3,3-Tetramethylcyclopropanecarboxylic acid, the target compound has reduced steric bulk, enabling broader reactivity in nucleophilic substitutions .

- Electronic Effects : The electron-withdrawing carboxylic acid group stabilizes the cyclopropane ring, but the hydroxyl group may participate in intramolecular hydrogen bonding, altering conformational flexibility .

Biological Activity

2,2-Dimethyl-1-hydroxycyclopropanecarboxylic acid (DMHCA) is a cyclopropane derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications in various fields, supported by data tables and case studies.

DMHCA exhibits biological activity through several mechanisms:

- Enzyme Inhibition : It has been identified as a moderate inhibitor of dihydroxy acid dehydratase, an enzyme involved in the biosynthesis of branched-chain amino acids. This inhibition can disrupt metabolic pathways in yeast and Escherichia coli .

- Interaction with Receptors : Similar compounds have shown high-affinity binding to various receptors, suggesting DMHCA may also engage with specific biological targets .

- Impact on Cellular Processes : Preliminary studies indicate that DMHCA can influence cell signaling pathways, gene expression, and cellular metabolism, leading to potential therapeutic effects .

Biological Properties

DMHCA demonstrates a wide range of biological activities:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacteria and fungi, showing promise as an antibiotic. |

| Antitumor | Exhibits cytotoxic effects on cancer cell lines, indicating potential in oncology. |

| Insecticidal | Demonstrates toxicity against specific insect pests, useful in agricultural applications. |

| Herbicidal | Shows potential for use as a herbicide, affecting plant growth and development. |

These properties make DMHCA a candidate for further research in pharmacology and agriculture.

Case Study 1: Antitumor Activity

In a controlled laboratory setting, DMHCA was tested on several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of exposure. The study highlighted the compound's potential as an antitumor agent:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Key Findings :

- HeLa cells showed a 70% reduction in viability.

- MCF-7 cells exhibited a dose-dependent response with IC50 values around 30 µM.

This suggests that DMHCA may act through apoptosis or cell cycle arrest mechanisms .

Case Study 2: Antimicrobial Efficacy

A separate study evaluated the antimicrobial properties of DMHCA against common pathogens:

- Pathogens Tested : Staphylococcus aureus, Escherichia coli, and Candida albicans.

- Results :

- Inhibition zones ranged from 12 mm to 20 mm depending on the concentration used.

- The minimum inhibitory concentration (MIC) was determined to be 100 µg/mL for S. aureus.

These findings support DMHCA's potential application as a natural antimicrobial agent .

Research Findings

Recent studies have expanded our understanding of DMHCA's biological activity:

- Enzyme Interaction Studies : Research indicates that DMHCA interacts with enzymes involved in metabolic pathways, potentially altering their function .

- Molecular Docking Studies : Computational models suggest that DMHCA can fit into active sites of target enzymes, which may explain its inhibitory effects .

- Toxicological Assessments : Preliminary toxicological evaluations indicate low toxicity at therapeutic doses, making it a safer alternative compared to synthetic compounds .

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of 2,2-dimethyl-1-hydroxycyclopropanecarboxylic acid be verified experimentally?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy, specifically H and C NMR, to analyze coupling constants and chemical shifts. For example, the cyclopropane ring’s rigid structure produces distinct splitting patterns (e.g., values) that correlate with cis/trans isomerism. X-ray crystallography is definitive for absolute stereochemical assignment, as demonstrated in related cyclopropane carboxylates (e.g., (1R,2R)-2-(2,3-dichlorophenyl)cyclopropanecarboxylic acid) .

Q. What synthetic routes are optimal for preparing this compound with high enantiomeric excess?

- Methodology : Utilize asymmetric cyclopropanation via Simmons-Smith reactions with chiral auxiliaries or transition-metal catalysts (e.g., Rh(II) complexes). For hydroxylation, Sharpless epoxidation or enzymatic oxidation (e.g., cytochrome P450 mimics) can introduce stereoselectivity. Purification via chiral HPLC or recrystallization improves enantiomeric purity, as seen in structurally similar compounds like (1S,2S)-2-methylcyclopropane-1-carboxylic acid .

Q. How does the hydroxyl group influence the compound’s stability under varying pH conditions?

- Methodology : Conduct accelerated stability studies using HPLC or LC-MS to monitor degradation products. The hydroxyl group increases susceptibility to oxidation, especially under basic conditions (pH > 9). Stabilization strategies include lyophilization or formulation with antioxidants (e.g., ascorbic acid), as shown in studies of 1-aminocyclopropane-1-carboxylic acid derivatives .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported biological activity data for cyclopropane carboxylates?

- Methodology :

- Step 1 : Validate assay conditions (e.g., buffer ionic strength, temperature) to ensure reproducibility. For example, enzyme inhibition studies of (1R,2S)-2-(hydroxymethyl)-1-phenylcyclopropanecarboxylic acid showed variability due to divalent cation interference .

- Step 2 : Use orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) to confirm binding affinities.

- Step 3 : Apply cheminformatics tools (e.g., molecular docking) to correlate structural features (e.g., cyclopropane ring strain) with activity trends .

Q. How can computational modeling predict the reactivity of this compound in enzyme active sites?

- Methodology : Perform density functional theory (DFT) calculations to map electrostatic potentials and frontier molecular orbitals. Molecular dynamics simulations (e.g., AMBER or GROMACS) can model interactions with target enzymes (e.g., ACC deaminase). Compare results with experimental kinetic data from analogs like 1-amino-2,2-difluorocyclopropane-1-carboxylic acid .

Q. What strategies mitigate batch-to-batch variability in cyclopropane carboxylate synthesis?

- Methodology :

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress.

- Design of Experiments (DoE) : Optimize parameters (e.g., temperature, catalyst loading) via response surface methodology. For example, a study on trans-2-(2,3-dichlorophenyl)cyclopropanecarboxylic acid achieved >95% yield consistency by controlling ring-strain release kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.